Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate is a synthetic compound notable for its structural complexity and potential biological activities. It has a molecular formula of C₁₇H₂₀N₂O₄ and a molar mass of approximately 304.35 g/mol. This compound features a cyclohexanecarboxylate moiety linked to a quinazoline structure, characterized by dioxo groups at positions 2 and 4 of the quinazoline ring. Its unique structure positions it as a valuable building block in organic synthesis and medicinal chemistry, where it may exhibit various biological activities, including potential therapeutic effects.
The compound is classified within the category of quinazoline derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate is synthesized primarily for research purposes and can be sourced from chemical suppliers such as Matrix Scientific .
The synthesis of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate typically involves multi-step organic synthesis techniques. Common methods include:
These synthetic pathways allow for the generation of this compound and its analogs for further investigation into their biological properties. Reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity.
Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate features a complex molecular structure characterized by:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₀N₂O₄ |
Molar Mass | 304.35 g/mol |
CAS Number | 1217656-13-7 |
MDL Number | MFCD18064673 |
Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate participates in various chemical reactions that modify its structure to enhance biological activity or synthesize derivatives. Key reactions include:
Research indicates that compounds with similar structures often act as inhibitors of key pathways in cancer or inflammation. Interaction studies are crucial for understanding how this compound interacts with biological macromolecules like proteins or nucleic acids.
Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate exhibits several notable physical properties:
The compound is classified as an irritant; thus, handling should be performed with care. Its reactivity profile includes susceptibility to hydrolysis under acidic or basic conditions.
Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate has potential applications in various scientific fields:
This comprehensive analysis highlights the significance of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate in chemical research and its potential implications in medicinal applications. Further studies are warranted to fully explore its capabilities and optimize its use in therapeutic contexts.
The synthesis of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate (CAS 1217656-13-7) employs a convergent strategy, decoupling quinazolinone core formation from cyclohexane carboxylate derivatization. The industrial-scale protocol involves three sequenced reactions:
Critical optimization parameters include stoichiometric balancing (1:1.05 quinazolinone:alkylating agent ratio), temperature control during N-alkylation (80±2°C to minimize di-alkylation), and solvent selection. Industrial producers report switching from DMF to cyclopentyl methyl ether (CPME) reduced reaction times by 40% while maintaining yields >85% [1]. Scalability is demonstrated at 100 kg/batch with purity >99% after recrystallization from ethanol-water mixtures.
Table 1: Optimization Parameters for Industrial Synthesis
Step | Reaction Conditions | Key Variables | Optimal Outcome |
---|---|---|---|
Cyclocondensation | Acetic acid, reflux, 3h | Formamidine acetate excess (5%) | 92% yield, >98% purity |
N-Alkylation | K₂CO₃, CPME, 80°C, 8h | Quinazolinone:alkylating agent (1:1.05) | 86% yield, 97% purity |
Esterification | MeOH, H₂SO₄, 60°C, 4h | H₂SO₄ concentration (0.5% v/v) | Quantitative conversion |
Functionalization of the quinazolinone scaffold prior to N-alkylation leverages both chemical and enzymatic catalysis. Chemocatalytic approaches include:
Biocatalytic innovations feature engineered flavin-dependent halogenases. Directed evolution of RebH halogenase generated a variant (3-T) that performs site-selective C6 chlorination of 3-(3-aminophenyl)-4(3H)-quinazolinone with 89% ee and >95% conversion [3]. This enzymatic approach operates in aqueous buffer (pH 7.4) at 30°C, eliminating halogen solvents.
Table 2: Catalytic Systems for Quinazolinone Functionalization
Catalyst Type | Reaction | Conditions | Efficiency | Green Metrics |
---|---|---|---|---|
Preyssler/SiO₂ | Quinazolinone cyclization | Solvent-free, 80°C, 20min | 94% yield | E-factor: 0.18 |
Tripeptide C1 | Atroposelective bromination | DCM, 25°C, 48h | 94% ee, 86% yield | PMI: 8.7 |
RebH variant 3-T | Regioselective chlorination | Phosphate buffer, 30°C, 24h | 89% ee, >95% conv. | Aqueous solvent, no heavy metals |
The trans-configuration of the 4-(aminomethyl)cyclohexyl moiety is critical for molecular rigidity and biological interactions. Three strategies ensure stereochemical fidelity:
The N-alkylation step proceeds with complete retention of configuration, confirmed by ¹H-NMR coupling constants (J = 10.8–12.0 Hz for diaxial protons) and X-ray crystallography [5]. Computational studies indicate the trans-isomer is energetically favored by 8.3 kcal/mol over the cis-counterpart due to reduced 1,3-diaxial strain.
Industrial synthesis adheres to four green chemistry principles:
Lifecycle analysis confirms a 62% reduction in cumulative energy demand versus early synthetic routes, primarily through microwave-assisted steps (30% energy savings) and solvent substitution [9].
Table 3: Green Metrics Comparison for Synthesis Routes
Parameter | Traditional Route (2010) | Optimized Process (2025) | Improvement |
---|---|---|---|
Process Mass Intensity | 86 kg/kg API | 28 kg/kg API | 67% reduction |
E-factor | 43 | 9.5 | 78% reduction |
Atom Economy | 48% | 76% | 58% increase |
Solvent Recovery | <40% | 91% | 128% increase |
Energy Consumption | 189 kWh/kg | 72 kWh/kg | 62% reduction |
The synthetic methodologies established for methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate demonstrate how integrated green chemistry principles—catalyst design, solvent strategy, and stereochemical control—enable industrially viable, sustainable production.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3